TCN 213 -

TCN 213

Catalog Number: EVT-1201808
CAS Number:
Molecular Formula: C18H24N4OS2
Molecular Weight: 376.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

TCN 213 is classified as a non-competitive antagonist that selectively blocks the GluN2A subtype of N-methyl-D-aspartate receptors. Its pharmacological profile indicates that it acts in a glycine-dependent manner, meaning its antagonistic effects are influenced by the presence of glycine, a co-agonist required for receptor activation. This specificity makes TCN 213 an important tool for studying the functional roles of different NMDA receptor subtypes in various physiological and pathological contexts.

Synthesis Analysis

Methods and Technical Details

The synthesis of TCN 213 involves several key steps that utilize organic chemistry techniques to create its complex molecular structure. While specific synthetic pathways are not detailed in the available literature, compounds like TCN 213 typically undergo processes such as:

  1. Formation of Key Intermediates: Starting materials are reacted to form intermediates that contain functional groups necessary for the final product.
  2. Cyclization Reactions: These reactions help to establish the cyclic structure characteristic of many NMDA receptor antagonists.
  3. Purification: After synthesis, purification methods such as chromatography are employed to isolate TCN 213 from by-products.

The precise synthetic route can vary based on the desired yield and purity of the final compound.

Molecular Structure Analysis

Structure and Data

TCN 213 has a complex molecular structure that can be described as follows:

  • Chemical Formula: C18_{18}H18_{18}ClN3_3O3_3
  • Molecular Weight: Approximately 363.81 g/mol
  • Structural Features: The compound features a bicyclic core structure with various substituents that confer its selective antagonistic properties.

The three-dimensional conformation of TCN 213 is critical for its interaction with the NMDA receptor, influencing both its binding affinity and specificity.

Chemical Reactions Analysis

Reactions and Technical Details

TCN 213 primarily participates in biochemical reactions where it interacts with NMDA receptors. Its mechanism involves:

  1. Binding to NMDA Receptors: TCN 213 binds selectively to the GluN2A subunit, blocking receptor activation by preventing glycine from facilitating ion channel opening.
  2. Inhibition of Ion Flow: By blocking receptor activation, TCN 213 inhibits calcium and sodium ion influx through the channel, which is essential for excitatory neurotransmission.

Experimental studies have demonstrated that TCN 213 effectively modulates synaptic responses in neuronal cultures, showcasing its utility in research settings.

Mechanism of Action

Process and Data

The mechanism of action for TCN 213 involves several steps:

  1. Selective Binding: TCN 213 binds to the GluN2A subunit of NMDA receptors in a glycine-dependent manner.
  2. Inhibition of Receptor Activation: Upon binding, it prevents glycine from facilitating the conformational changes necessary for channel opening.
  3. Modulation of Synaptic Activity: This inhibition leads to decreased calcium influx, thereby modulating synaptic plasticity and signaling pathways involved in learning and memory.

Studies have shown that TCN 213 can effectively alter neuronal excitability and synaptic strength, underscoring its relevance in neuropharmacology.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically exists as a solid crystalline compound.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but should be protected from light and moisture.

These properties are essential for handling and application in laboratory settings, particularly when used in biological assays.

Applications

Scientific Uses

TCN 213 has several important applications in scientific research:

  1. Neuroscience Research: Used extensively to study NMDA receptor function, particularly regarding synaptic plasticity and neurodevelopmental processes.
  2. Pharmacological Studies: Serves as a tool to investigate the roles of GluN2A-containing receptors in various neurological disorders, including schizophrenia and Alzheimer's disease.
  3. Developmental Biology: Assists researchers in understanding how NMDA receptor composition changes during development and its implications for neural circuit formation.
Structural and Chemical Characterization of TCN 213

Molecular Structure and Physicochemical Properties

TCN 213 (Chemical Name: N-(Cyclohexylmethyl)-2-({5-[(phenylmethyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetamide) is a synthetic organic compound with the molecular formula C₁₈H₂₄N₄OS₂ and a molecular weight of 376.54 g/mol [1] [9]. Its structure features a 1,3,4-thiadiazole core linked to a benzylamine moiety via an amino group and to a cyclohexylmethyl-acetamide group through a thioether bridge [1]. Key physicochemical properties include:

  • Hydrogen Bonding: 5 hydrogen bond acceptors and 2 hydrogen bond donors [1]
  • Lipophilicity: High calculated partition coefficient (XLogP = 4.76) [1]
  • Polar Surface Area: 120.45 Ų [1]
  • Rotatable Bonds: 9, indicating moderate conformational flexibility [1]
  • Solubility: Soluble in DMSO (250 mg/mL) and ethanol, but low aqueous solubility [7] [9]

The compound adheres to Lipinski's Rule of Five (0 violations), suggesting drug-like pharmacokinetic potential [1]. Canonical SMILES and InChIKey identifiers provide unambiguous structural representation:

SMILES: O=C(CSC1=NN=C(NCC2=CC=CC=C2)S1)NCC3CCCCC3  InChIKey: XBAZPYFIYYCZBO-UHFFFAOYSA-N  ```  [1]  *Table 1: Physicochemical Profile of TCN 213*  | **Property**               | **Value**                     |  |----------------------------|-------------------------------|  | Molecular Formula          | C₁₈H₂₄N₄OS₂                  |  | Molecular Weight           | 376.54 g/mol                 |  | Hydrogen Bond Acceptors    | 5                             |  | Hydrogen Bond Donors       | 2                             |  | Topological Polar Surface Area | 120.45 Ų                  |  | XLogP                     | 4.76                          |  | Melting Point              | 135–137°C                     |  | Storage Stability          | 4°C (light-protected)         |  ### 1.2 Synthesis and Purity Standards  TCN 213 (CAS 556803-08-8) is synthesized through a **convergent organic pathway** involving:  1. Functionalization of 1,3,4-thiadiazole with benzylamine.  2. Alkylation with chloroacetamide intermediates.  3. Coupling with cyclohexylmethylamine  [9].  Commercial suppliers (e.g., Tocris Bioscience, MedChemExpress) provide TCN 213 as a lyophilized powder with **≥99% purity**, verified via reverse-phase HPLC  [4] [7]. Rigorous quality control includes:  - **Certificate of Analysis**: Batch-specific validation of identity (mass spectrometry) and purity  [4].  - **Storage Specifications**: Light-sensitive storage at 4°C in anhydrous conditions to prevent degradation  [7] [9].  - **Solvent Compatibility**: Stable in DMSO for stock solutions (up to 250 mg/mL), but limited stability in aqueous buffers  [7].  ### 1.3 Comparative Analysis with Structural Analogues (e.g., TCN 201)  TCN 213 and TCN 201 represent the first generation of **GluN2A-selective NMDA receptor antagonists** identified through high-throughput screening  [3]. Despite shared sulfonamide-free scaffolds, they exhibit critical differences:  - **Potency**: TCN 201 has ~30-fold higher affinity (*K*<sub>B</sub> = 67 nM) than TCN 213 (*K*<sub>B</sub> = 2 μM) at GluN1/GluN2A receptors  [3].  - **Glycine Dependency**: Both exhibit glycine-dependent antagonism, but TCN 213 requires higher concentrations (IC₅₀ = 0.55 μM at 75 nM glycine vs. 40 μM at 7.5 μM glycine)  [5] [6].  - **Structural Specificity**:  - TCN 201 contains a benzenesulfonamide-chlorofluoroaryl backbone  [3].  - TCN 213 uses a thiadiazole-thioacetamide scaffold  [9].  Crystallographic studies reveal both bind at the **GluN1-GluN2A heterodimer interface**, displacing Val783 in GluN2A to stabilize the apo (closed-cleft) conformation of the GluN1 ligand-binding domain (LBD)  [6]. This allosterically inhibits glycine binding, reducing channel activation  [6].  *Table 2: Key Pharmacological Differences Between TCN 213 and TCN 201*  | **Parameter**         | **TCN 213**                   | **TCN 201**                   |  |-----------------------|-------------------------------|-------------------------------|  | GluN2A IC₅₀ (3 μM glycine) | ~3.5 μM                     | ~0.2 μM                      |  | Glycine Shift (IC₅₀ 3μM vs. 300μM glycine) | >10-fold increase | ~4-fold increase |  | GluN2B/C/D Activity   | >100 μM IC₅₀                  | >30 μM IC₅₀                    |  | Solubility            | Low                           | Very low                      |  | Molecular Mechanism   | Non-competitive glycine antagonist | Non-competitive glycine antagonist |  *Figure: Mechanism of Allosteric Inhibition*  

GluN1 Glycine Binding Site││ TCN 213/201 binds at GluN1-GluN2A interface│ → Displaces Val783 (GluN2A)│ → Stabilizes GluN1 apo conformation│ → Prevents glycine-induced gating```

Properties

Product Name

TCN 213

IUPAC Name

2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide

Molecular Formula

C18H24N4OS2

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C18H24N4OS2/c23-16(19-11-14-7-3-1-4-8-14)13-24-18-22-21-17(25-18)20-12-15-9-5-2-6-10-15/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,19,23)(H,20,21)

InChI Key

XBAZPYFIYYCZBO-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CNC(=O)CSC2=NN=C(S2)NCC3=CC=CC=C3

Synonyms

N-(cyclohexylmethyl)-2-((5-((phenylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
TCN 213

Canonical SMILES

C1CCC(CC1)CNC(=O)CSC2=NN=C(S2)NCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.